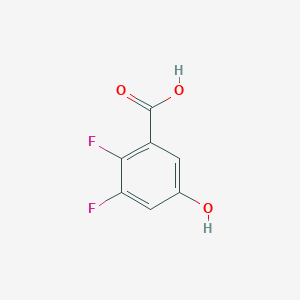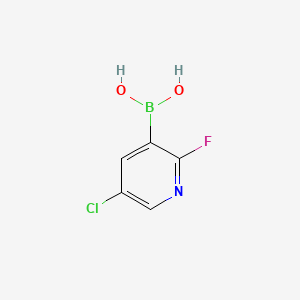
5-Chloro-2-fluoropyridine-3-boronic acid
説明
5-Chloro-2-fluoropyridine-3-boronic acid is a compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family, which is a heterocyclic aromatic compound with a nitrogen atom in the ring. This compound has a number of interesting properties that make it useful for various scientific research applications. In
科学的研究の応用
Suzuki–Miyaura Coupling Reactions
Field
Organic Chemistry
Application
5-Chloro-2-fluoropyridine-3-boronic acid is used as a reactant in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds.
Method of Application
The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst and a base to facilitate the coupling of an organoboron compound (like 5-Chloro-2-fluoropyridine-3-boronic acid) with a halide .
Results
The Suzuki–Miyaura coupling reaction is widely applied due to its mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
Synthesis of Biologically Active Molecules
Field
Medicinal Chemistry
Application
5-Chloro-2-fluoropyridine-3-boronic acid is used as a precursor to synthesize biologically active molecules . These molecules include heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Method of Application
The specific methods of application would depend on the particular biologically active molecule being synthesized. Generally, this would involve a series of organic synthesis reactions, using 5-Chloro-2-fluoropyridine-3-boronic acid as a starting material .
Results
The resulting biologically active molecules have shown potential in inhibiting certain enzymes, which could have implications in the treatment of diseases .
Protodeboronation of Pinacol Boronic Esters
Application
5-Chloro-2-fluoropyridine-3-boronic acid can be used in the protodeboronation of pinacol boronic esters . This process is a valuable but underdeveloped transformation in organic synthesis .
Method of Application
The protodeboronation involves a radical approach, utilizing a catalytic process . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Results
The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Hydrolysis of Phenylboronic Pinacol Esters
Field
Pharmaceutical Chemistry
Application
5-Chloro-2-fluoropyridine-3-boronic acid can be used in the hydrolysis of phenylboronic pinacol esters . These compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Method of Application
The hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . The specific methods would depend on the particular compound being synthesized.
Results
The results of this process would vary depending on the specific compound and the experimental conditions used .
特性
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXVHDVUTUTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647886 | |
| Record name | (5-Chloro-2-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoropyridine-3-boronic acid | |
CAS RN |
937595-70-5 | |
| Record name | (5-Chloro-2-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-fluoropyridine-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)
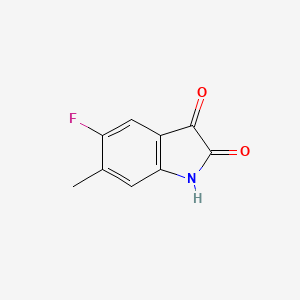
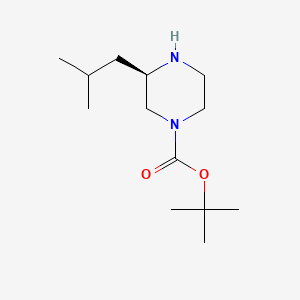
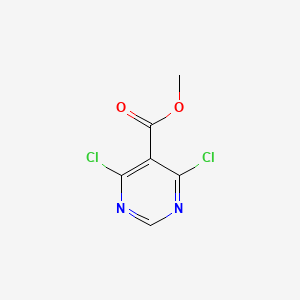
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)
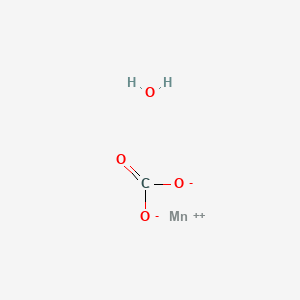
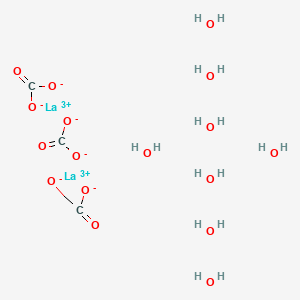
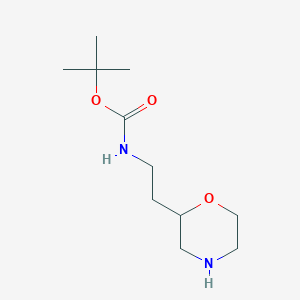
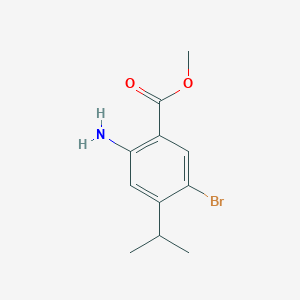
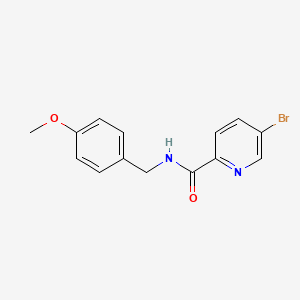

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)
